molecular formula C41H45NO18 B12105176 [20,22,25-Triacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate

[20,22,25-Triacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate

Cat. No.: B12105176
M. Wt: 839.8 g/mol
InChI Key: WLMGYTNCKLQIDI-UHFFFAOYSA-N
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Description

[20,22,25-Triacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[167101,2103,2407,12]hexacosa-7(12),8,10-trien-19-yl] benzoate is a complex organic compound characterized by multiple functional groups, including acetoxy, hydroxy, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [20,22,25-Triacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate typically involves multi-step organic reactions. The process may start with the construction of the pentacyclic core, followed by the introduction of various functional groups through selective acetylation, hydroxylation, and oxidation reactions. Common reagents used in these steps include acetic anhydride, pyridine, and oxidizing agents like potassium permanganate.

Industrial Production Methods

Industrial production of such complex molecules often requires advanced techniques like flow chemistry and automated synthesis. These methods ensure high yield and purity while minimizing the reaction time and waste generation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the oxo groups, converting them into alcohols.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxy groups may yield ketones, while reduction of oxo groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [20,22,25-Triacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may serve as a probe for studying enzyme interactions and metabolic pathways. Its multiple functional groups can interact with different biological targets, providing insights into biochemical processes.

Medicine

Potential medical applications include the development of new pharmaceuticals. The compound’s structural complexity and functional diversity make it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [20,22,25-Triacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s multiple functional groups allow it to form various non-covalent interactions, such as hydrogen bonds and van der Waals forces, with its targets. These interactions can modulate the activity of the targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [20,22,25-Triacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] acetate
  • [20,22,25-Triacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] propionate

Uniqueness

The uniqueness of [20,22,25-Triacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate lies in its specific combination of functional groups and its pentacyclic structure. This combination provides unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C41H45NO18

Molecular Weight

839.8 g/mol

IUPAC Name

[20,22,25-triacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16,23-trioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate

InChI

InChI=1S/C41H45NO18/c1-20(43)53-19-40-31(56-22(3)45)28(47)27-30(55-21(2)44)41(40)39(7,52)32(29(33(40)57-23(4)46)58-34(48)24-12-9-8-10-13-24)59-36(50)37(5,51)16-15-26-25(14-11-17-42-26)35(49)54-18-38(27,6)60-41/h8-14,17,27,29-33,51-52H,15-16,18-19H2,1-7H3

InChI Key

WLMGYTNCKLQIDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC12C(C(C3C(C14C(C(C(=O)C2OC(=O)C)C(O4)(COC(=O)C5=C(CCC(C(=O)O3)(C)O)N=CC=C5)C)OC(=O)C)(C)O)OC(=O)C6=CC=CC=C6)OC(=O)C

Origin of Product

United States

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